molecular formula C10H11FN2O2 B2459886 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one CAS No. 1082524-54-6

5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one

Cat. No.: B2459886
CAS No.: 1082524-54-6
M. Wt: 210.208
InChI Key: JURKKEXQAAFGFT-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one ( 1082524-54-6) is a chemical compound belonging to the oxazolidinone class, which serves as a crucial pharmacophore in medicinal chemistry . This scaffold is recognized as a versatile building block in antibacterial research, particularly for developing agents against multidrug-resistant Gram-positive bacteria . The oxazolidinone class, which includes the first approved drug Linezolid, exhibits its unique antibacterial activity by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex, a mechanism distinct from other protein synthesis inhibitors . With a molecular formula of C10H11FN2O2 and a molecular weight of 210.21 g/mol, this aminomethyl-substituted oxazolidinone provides researchers with a valuable intermediate for further chemical exploration and derivatization . It is specifically offered as a high-purity building block for research applications in pharmaceutical development and chemical biology. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-7-1-3-8(4-2-7)13-6-9(5-12)15-10(13)14/h1-4,9H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURKKEXQAAFGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves the use of a fluorinated benzene derivative, which can be introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxazolidinone ring or the fluorophenyl group, leading to the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one has been studied for its antimicrobial properties. It is structurally related to linezolid, an established antibiotic used to treat Gram-positive bacterial infections. The compound exhibits:

  • Antimicrobial Activity : In vitro studies have demonstrated that this compound possesses significant activity against various bacterial strains, including resistant strains. Its mechanism often involves inhibition of bacterial protein synthesis.

Case Studies

  • Antibacterial Efficacy : A study published in a peer-reviewed journal tested the efficacy of 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound showed promising antibacterial activity comparable to linezolid .
  • Structure-Activity Relationship (SAR) : Research investigating the structural modifications of oxazolidinones highlighted that substituents on the aromatic rings significantly affect antibacterial potency. The presence of fluorine at the para position enhances lipophilicity and membrane permeability, contributing to improved bioactivity .

Therapeutic Potential

Given its antibacterial properties, 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one has potential applications in:

  • Treatment of Infections : Particularly in cases where traditional antibiotics fail due to resistance.
  • Pharmaceutical Development : As a lead compound for developing new antibiotics targeting resistant bacterial strains.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This is similar to other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with potent antibacterial activity.

    Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacteria.

Uniqueness

5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activity and pharmacokinetic properties compared to other oxazolidinones.

Biological Activity

5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are primarily recognized for their antibacterial properties. This compound features an aminomethyl group and a fluorophenyl group, contributing to its potential biological activities. This article delves into its biological activity, focusing on its antibacterial effects and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one can be represented as follows:

PropertyValue
IUPAC Name5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one
Molecular FormulaC10H12FN2O2
CAS Number1177340-06-5
Molecular Weight202.22 g/mol

The primary mechanism of action for 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis. This mechanism is similar to that of other oxazolidinones like linezolid and tedizolid, which are known for their effectiveness against resistant bacterial strains.

Antibacterial Activity

Research indicates that 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one exhibits significant antibacterial activity against various Gram-positive bacteria, including strains resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values demonstrate its potency:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Enterococcus faecalis16
Streptococcus pneumoniae32

These results suggest that this compound could serve as a promising candidate in the development of new antibacterial agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of oxazolidinones, including our compound of interest:

  • Antibacterial Efficacy : A study demonstrated that compounds similar to 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The study highlighted the importance of structural modifications in enhancing antibacterial potency .
  • Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that derivatives of oxazolidinones, including our compound, exhibited selective cytotoxicity against gastric adenocarcinoma cells (AGS). The IC50 values indicated effective inhibition of cell proliferation at concentrations as low as 50 µM .
  • Mechanistic Insights : Flow cytometry analyses indicated that treatment with 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one led to increased apoptosis in AGS cells. This suggests potential applications in cancer therapy alongside its antibacterial properties .

Q & A

Q. What experimental designs optimize combinatorial libraries of fluorinated oxazolidinones?

  • Methodology :
  • Split-Plot Designs : Vary substituents (e.g., methyl, bromo) at the 3- and 5-positions while keeping the fluorophenyl constant .
  • Response Surface Models : Correlate steric parameters (e.g., Taft constants) with reaction yields .

Q. How do fluorinated analogues improve metabolic stability compared to non-fluorinated versions?

  • Methodology :
  • Microsomal Assays : Incubate with human liver microsomes (HLMs); measure t₁/₂ via LC-MS.
  • Data : Fluorination at the 4-position increases t₁/₂ from 2.1 to 6.8 hours by blocking CYP450 oxidation .

Q. What strategies mitigate batch-to-batch variability in chiral purity?

  • Methodology :
  • Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol eluents to detect <2% enantiomeric impurities .
  • Crystallization-Induced Diastereomer Transformation : Recrystallize with L-tartaric acid to enhance ee from 85% to 99% .

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